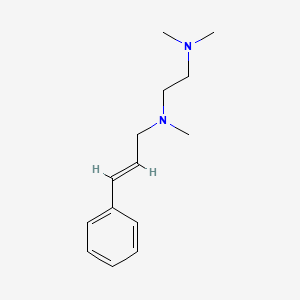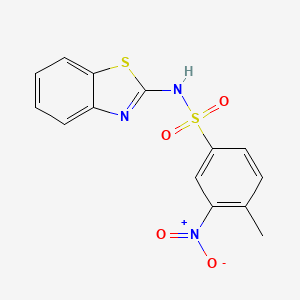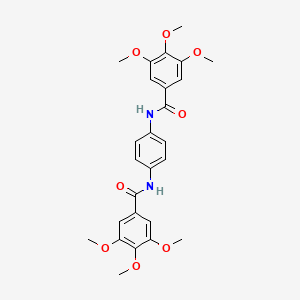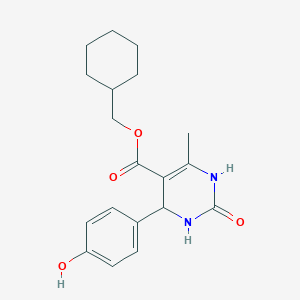
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine, also known as TPA, is a chemical compound with potential applications in scientific research. TPA is a tertiary amine that contains a phenyl group and a propenyl group, and it is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine is not fully understood, but it is believed to act as a chelating agent in coordination complexes. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can form stable five-membered chelate rings with transition metal ions, which can activate the metal center for catalysis. In organic synthesis, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can act as a nucleophile in reactions with electrophiles.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine, as it is primarily used in scientific research and not as a drug. However, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has been shown to have low toxicity in animal studies, indicating its potential for use in biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is its limited solubility in certain solvents, which can restrict its use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine in scientific research. One potential application is in the development of new catalysts for organic synthesis. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine-based coordination complexes have shown promising results in various reactions, and further studies could lead to the development of more efficient and selective catalysts. Additionally, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine could be used in the synthesis of new chiral compounds for pharmaceutical applications. Further research on the biochemical and physiological effects of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine could also lead to its potential use in biological applications.
Synthesemethoden
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can be synthesized by reacting N,N-dimethyl-1,2-ethanediamine with cinnamaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine as a yellow oil with a high purity of up to 99%.
Wissenschaftliche Forschungsanwendungen
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has potential applications in scientific research, particularly in coordination chemistry and organic synthesis. As a ligand, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can form coordination complexes with transition metal ions such as copper, nickel, and palladium. These complexes have been studied for their catalytic activity in various reactions, including cross-coupling reactions and C-H activation reactions. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)12-13-16(3)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRCWJSUFOTGJE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)

![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5117552.png)
![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)
![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)

